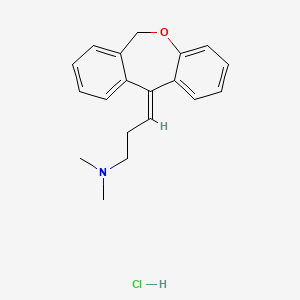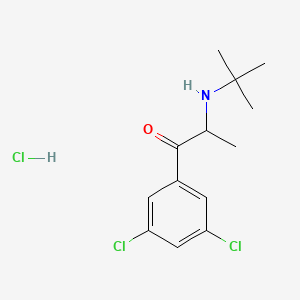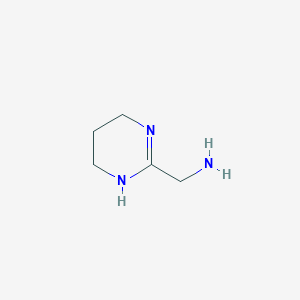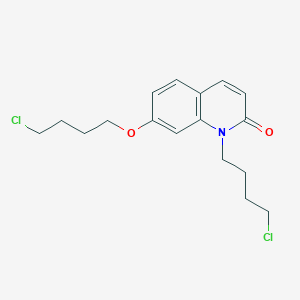
Doxepinhydrochlorid
Übersicht
Beschreibung
Doxepin hydrochloride is a tricyclic antidepressant used primarily to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . It was developed by Pfizer and approved by the FDA in 1969 . The compound is known for its ability to inhibit the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft .
Wissenschaftliche Forschungsanwendungen
Doxepinhydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien über trizyklische Antidepressiva und ihre chemischen Eigenschaften verwendet.
Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf die Neurotransmitterspiegel und Rezeptorinteraktionen.
Medizin: Es wird ausgiebig auf seine therapeutische Wirkung bei der Behandlung von Depressionen, Angstzuständen und Schlaflosigkeit untersucht.
Industrie: this compound wird in der Formulierung verschiedener pharmazeutischer Produkte verwendet
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der Wiederaufnahme von Noradrenalin und Serotonin an den synaptischen Nervenenden. Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt und verstärkt deren Wirkung auf die Stimmungs- und Angstregulation . Darüber hinaus hat this compound antihistaminische und anticholinerge Eigenschaften, die zu seinen sedierenden Wirkungen beitragen .
Ähnliche Verbindungen:
Amitriptylin: Ein weiteres trizyklisches Antidepressivum mit ähnlichen Wirkmechanismen.
Clomipramin: Wird hauptsächlich bei Zwangsstörungen eingesetzt.
Desipramin: Bekannt für seine selektive Hemmung der Noradrenalin-Wiederaufnahme.
Imipramin: Eines der ersten entwickelten trizyklischen Antidepressiva.
Nortriptylin: Ein Metabolit von Amitriptylin mit ähnlichen Wirkungen.
Einzigartigkeit: this compound ist einzigartig durch seine Kombination aus Antidepressiva, Anxiolytika und Antihistaminika. Es wird auch topisch zur Behandlung von Pruritus eingesetzt, was keine übliche Anwendung für andere trizyklische Antidepressiva ist .
Wirkmechanismus
Target of Action
Doxepin Hydrochloride is a psychotropic agent with antidepressant and anxiolytic properties . It primarily targets the central nervous system . The compound’s primary targets are the norepinephrine and serotonin receptors in the synaptic nerve terminals . It also binds strongly to the histamine H1 and H2 receptors .
Mode of Action
Doxepin Hydrochloride increases the synaptic concentration of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake by the presynaptic neuronal membrane . This results in an increase in the levels of these neurotransmitters, which can help alleviate symptoms of depression and anxiety . It also antagonizes the histamine (H1) receptor, which contributes to its sleep maintenance effects .
Biochemical Pathways
Doxepin Hydrochloride affects several biochemical pathways. It inhibits the reuptake of norepinephrine and serotonin , leading to increased levels of these neurotransmitters in the synaptic cleft . This can enhance neurotransmission and improve mood. Additionally, by antagonizing histamine receptors, it can promote sleep .
Pharmacokinetics
Doxepin Hydrochloride is metabolized in the liver by CYP2D6 and CYP2C19 enzymes . The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . The elimination profile of doxepin is biphasic, and it is excreted in the urine mainly in the form of glucuronide conjugates . The bioavailability of doxepin is between 13-45% .
Result of Action
The molecular and cellular effects of Doxepin Hydrochloride’s action include increased levels of serotonin and norepinephrine in the synaptic cleft, which can enhance neurotransmission and improve mood . It also has potential anti-inflammatory and anticonvulsant effects .
Action Environment
The action of Doxepin Hydrochloride can be influenced by various environmental factors. For example, the presence of certain enzymes in the body, such as CYP2D6 and CYP2C19, can affect the metabolism and efficacy of the drug . Additionally, factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s action and stability .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Doxepin Hydrochloride is known to inhibit the reuptake of noradrenalin and serotonin . The reuptake inhibition of dopamine is very weak . Doxepin Hydrochloride’s metabolite desmethyldoxepin (nordoxepin) also has antidepressant effects . Doxepin Hydrochloride binds strongly to the histamine H1 and H2 receptors .
Cellular Effects
In a study, it was found that the treatment of C6-glioma cells with lipopolysaccharide (LPS) results in deleterious effects, including the augmentation of inflammatory cytokine levels (tumor necrosis factor-α, interleukin-1β), and suppresses the Akt phosphorylation . Doxepin Hydrochloride was able to suppress these effects induced by LPS, through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .
Molecular Mechanism
Doxepin Hydrochloride is shown to inhibit the reuptake of noradrenalin and serotonin . The reuptake inhibition of dopamine is very weak . Doxepin Hydrochloride’s metabolite desmethyldoxepin (nordoxepin) also has antidepressant effects . Doxepin Hydrochloride binds strongly to the histamine H1 and H2 receptors .
Temporal Effects in Laboratory Settings
In a study, it was found that five weeks of nightly administration of Doxepin Hydrochloride 3 mg and 6 mg to adults with chronic primary insomnia resulted in significant and sustained improvements in sleep maintenance and early morning awakenings .
Dosage Effects in Animal Models
In animal models, Doxepin Hydrochloride has been shown to have various side effects including low blood pressure, high blood pressure, rapid heart rate, constipation, and dry mouth . Doxepin Hydrochloride sometimes turns urine blue-green in color .
Metabolic Pathways
Doxepin Hydrochloride is extensively metabolized to N-desmethyldoxepin which is a biologically active metabolite . The first-pass metabolism accounts for 55-87% of the administered dose . After, the secondary metabolism is driven by the transformation of N-desmethyldoxepin to its glucuronide conjugates .
Transport and Distribution
Doxepin Hydrochloride qualifies as a highly soluble and highly permeable drug according to the Biopharmaceutics Classification System . For the permeability determination, it is found to be freely soluble in water, in alcohol, and in methylene chloride .
Subcellular Localization
It is known that Doxepin Hydrochloride is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin Hydrochloride and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to Doxepin Hydrochloride and desmethyldoxepin .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Doxepinhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Dibenzoxepin-Ringsystems beinhalten. Der Prozess beinhaltet typischerweise die Reaktion von Dibenzoxepin mit Dimethylamin und Propylamin unter kontrollierten Bedingungen . Das Endprodukt wird durch Behandlung des Zwischenprodukts mit Salzsäure erhalten, um das Hydrochloridsalz zu bilden .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen, die jedoch auf Ausbeute und Reinheit optimiert sind. Der Prozess umfasst Schritte wie Kristallisation, Filtration und Trocknung, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Doxepinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Halogenierungsreagenzien wie Chlor oder Brom werden häufig verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die jeweils einzigartige pharmakologische Eigenschaften haben .
Vergleich Mit ähnlichen Verbindungen
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Clomipramine: Used primarily for obsessive-compulsive disorder.
Desipramine: Known for its selective norepinephrine reuptake inhibition.
Imipramine: One of the first tricyclic antidepressants developed.
Nortriptyline: A metabolite of amitriptyline with similar effects.
Uniqueness: Doxepin hydrochloride is unique due to its combination of antidepressant, anxiolytic, and antihistaminic properties. It is also used topically for treating pruritus, which is not a common application for other tricyclic antidepressants .
Eigenschaften
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSPTUQQIYJOT-SJDTYFKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045145 | |
| Record name | Doxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229-29-4, 4698-39-9 | |
| Record name | Doxepin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin hydrochloride (E)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxepin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXEPIN HYDROCHLORIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU61C5RH24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)


